molecular formula C17H21BrN4O3 B12920661 N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-bromobenzamide CAS No. 409345-41-1

N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-bromobenzamide

Cat. No.: B12920661
CAS No.: 409345-41-1
M. Wt: 409.3 g/mol
InChI Key: OXEWLPLFNOTNMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-bromobenzamide is a tetrahydropyrimidine derivative featuring a 6-amino-2,4-dioxo core substituted with two propyl groups at the 1- and 3-positions and a 4-bromobenzamide moiety at the 5-position. Its structural uniqueness lies in the combination of dipropyl substituents and a halogenated aromatic amide, which differentiates it from analogs with shorter alkyl chains or non-halogenated groups.

Properties

CAS No.

409345-41-1

Molecular Formula

C17H21BrN4O3

Molecular Weight

409.3 g/mol

IUPAC Name

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-4-bromobenzamide

InChI

InChI=1S/C17H21BrN4O3/c1-3-9-21-14(19)13(16(24)22(10-4-2)17(21)25)20-15(23)11-5-7-12(18)8-6-11/h5-8H,3-4,9-10,19H2,1-2H3,(H,20,23)

InChI Key

OXEWLPLFNOTNMI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2=CC=C(C=C2)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-bromobenzamide typically involves the condensation of 5,6-diaminouracil derivatives with carboxylic acids. A practical method for synthesizing 6-amino-5-carboxamidouracils, which are precursors for this compound, involves the use of non-hazardous coupling reagents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). This method allows for the precipitation of pure products under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-bromobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The bromine atom in the benzamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions may result in various substituted benzamides.

Scientific Research Applications

N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-bromobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-bromobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related tetrahydropyrimidine derivatives, focusing on substituent effects, synthetic yields, physical properties, and biological relevance. Data are derived from published studies and impurity/metabolite databases.

Structural Analogs and Substituent Effects

Key structural variations among analogs include:

Alkyl chain length and position on the pyrimidine ring: The target compound has 1,3-dipropyl groups, while analogs in (e.g., compounds 34–38) feature a 3-ethyl group. Longer alkyl chains (propyl vs. Methyl-substituted analogs (e.g., N-(6-amino-1,3-dimethyl-2,4-dioxo... formamide, CAS 7597-60-6) are documented as pharmaceutical impurities, indicating that alkyl chain length impacts metabolic stability and purity profiles .

Amide substituent variations: The 4-bromobenzamide group in the target compound contrasts with non-halogenated benzamide (e.g., compound 36 in ) or 2-fluorobenzamide derivatives (e.g., ). Halogenation influences electronic properties and binding interactions; bromine’s bulkiness may enhance hydrophobic interactions in enzyme active sites compared to fluorine .

Biological Activity

N-(6-Amino-2,4-dioxo-1,3-dipropyl-1,2,3,4-tetrahydropyrimidin-5-yl)-4-bromobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H20BrN5O3\text{C}_{16}\text{H}_{20}\text{BrN}_{5}\text{O}_{3}

This compound features a tetrahydropyrimidine core with a bromobenzamide substituent which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process includes the formation of the tetrahydropyrimidine ring followed by the introduction of the bromobenzamide moiety. Specific synthetic routes may vary based on the desired yield and purity.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit notable antibacterial and antifungal properties. In particular:

  • Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various strains of bacteria. For instance, studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis or inhibiting protein synthesis pathways .
  • Antifungal Activity : The compound's structural analogs have also been evaluated for antifungal activity against Candida species. A specific study reported that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 62.5 µg/mL against Candida albicans, indicating promising antifungal potential .

Cytotoxicity

Cytotoxicity assays conducted on cell lines have shown that some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective chemotherapeutic agents with minimal side effects .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : Molecular docking studies suggest that these compounds may act as inhibitors of key enzymes involved in bacterial cell wall biosynthesis and fungal growth.
  • DNA Interaction : Some studies indicate potential interactions with DNA or RNA polymerases which could inhibit nucleic acid synthesis in pathogenic microorganisms.
  • Apoptosis Induction : In cancer cells, these compounds may trigger apoptosis through mitochondrial pathways or by activating caspases .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • A study demonstrated the effectiveness of a similar tetrahydropyrimidine derivative in treating drug-resistant bacterial infections in animal models.
  • Clinical trials involving related structures showed promise in reducing tumor sizes in specific cancer types without significant adverse effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.